1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione
Description
1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione is a structurally complex molecule featuring a diketone bridge (ethane-1,2-dione) linking two heterocyclic moieties: a pyrrolidinyl-substituted indole and a tetrahydroisoquinoline group. The indole core is modified at the N1 position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, while the tetrahydroisoquinoline is attached via the diketone’s second carbonyl.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-23(26-12-5-6-13-26)17-28-16-21(20-9-3-4-10-22(20)28)24(30)25(31)27-14-11-18-7-1-2-8-19(18)15-27/h1-4,7-10,16H,5-6,11-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJFIDLGSXMIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and tetrahydroisoquinoline precursors. These precursors are then coupled through a series of reactions, including amination, cyclization, and condensation reactions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Tetrahydroisoquinoline Synthesis: The tetrahydroisoquinoline moiety can be prepared through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling and Cyclization: The final coupling of the indole and tetrahydroisoquinoline units involves the formation of a carbon-carbon bond, followed by cyclization to form the pyrrolidine ring. This step may require the use of a strong base or a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (alkyl halides), nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides, ethers, or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s structural elements are known for their biological activities, making it a potential candidate for studying biological processes and interactions.
Medicine: The compound may have potential therapeutic applications due to its structural similarity to known pharmaceuticals. It could be investigated for its activity against various diseases, such as cancer, neurological disorders, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione is not fully understood. its structural elements suggest that it may interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity. For example, the indole moiety is known to interact with serotonin receptors, while the tetrahydroisoquinoline moiety may interact with dopamine receptors.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and neurotransmission. These pathways are critical for maintaining cellular homeostasis and function.
Comparison with Similar Compounds
1-(2-phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione (CAS 4747-41-5)
- Structure: Shares the indole-diketone-pyrrolidine framework but lacks the tetrahydroisoquinoline and the 2-oxoethyl substitution on the indole nitrogen. Instead, it features a phenyl group at the indole’s C2 position.
- Properties: Molecular formula C20H17N2O2, molecular weight 329.34.
1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione
- Structure: Replaces the tetrahydroisoquinoline with a 3-methylpiperidine group.
- Properties: Molecular formula C16H18N2O2, molecular weight 270.33. The smaller, less rigid piperidine moiety may reduce steric hindrance but decrease binding affinity compared to the tetrahydroisoquinoline in the target compound .
Derivatives with Varied Amine Substituents
1-(4-Diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Derivatives
- Structure: Features a diarylmethylpiperazine group instead of tetrahydroisoquinoline.
- Activity: These derivatives exhibit anticancer activity, with substituents on the aryl groups modulating potency. The tetrahydroisoquinoline in the target compound may offer superior rigidity and binding specificity for certain targets, such as kinases or neurotransmitter receptors .
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione
- Structure : Contains a morpholine-substituted ethyl group on the indole and a methoxyphenylpiperazine.
- Properties: Molecular formula C27H30N4O5, molecular weight 490.55. The morpholine and piperazine groups enhance hydrophilicity, contrasting with the target compound’s pyrrolidine and tetrahydroisoquinoline, which balance lipophilicity and hydrogen-bonding capacity .
Aryl-Substituted Indole-Diketones
1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e)
- Structure : Lacks amine substituents entirely, with a fluorophenyl group directly attached to the diketone.
- Properties: Molecular formula C16H10FNO2, molecular weight 267.26. The electron-withdrawing fluorine enhances electrophilicity, which may increase reactivity but reduce metabolic stability compared to the target compound’s amine-rich structure .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Biological Activity
The compound 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione is a complex organic molecule that combines elements of indole and tetrahydroisoquinoline structures. These structural motifs are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize current research findings on the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.44 g/mol. The presence of both indole and tetrahydroisoquinoline moieties suggests significant potential for interaction with various biological targets.
Antimicrobial Activity
Recent studies indicate that compounds with indole structures exhibit substantial antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various pathogens:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Indole Derivative A | 4 | Antifungal |
| Indole Derivative B | 8 | Antibacterial |
| Target Compound | TBD | TBD |
The specific activity of This compound remains to be fully elucidated but is anticipated to align with these trends due to its structural characteristics.
Cytotoxicity and Anticancer Activity
Indole derivatives have been extensively studied for their cytotoxic effects on cancer cell lines. For example:
- MCF-7 Cells : Indole-based compounds have shown IC50 values in the low micromolar range.
Research indicates that the target compound may exhibit similar cytotoxic properties. In vitro studies are necessary to determine specific IC50 values against various cancer cell lines.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Indoles often act as enzyme inhibitors in metabolic pathways.
- Interaction with DNA : Some indole derivatives intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial effects of similar indole derivatives highlighted their effectiveness against Candida albicans and Escherichia coli. The results showed a significant reduction in microbial growth at concentrations as low as 10 µg/mL.
Study 2: Anticancer Activity
In another case study involving a related indole derivative, researchers reported a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The derivative was found to induce apoptosis via the intrinsic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
